
(5-(Tert-butyl)-1,3-phenylene)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The tert-butyl group is the simplest tertiary alcohol, with a formula of (CH3)3COH . It is a colorless solid, which melts near room temperature and has a camphor-like odor . It is miscible with water, ethanol, and diethyl ether .
Synthesis Analysis
The synthesis of compounds with tert-butyl groups often involves reactions such as the Reformatsky reaction and exposure to UV irradiation .Molecular Structure Analysis
The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .Chemical Reactions Analysis
The chemical kinetics on the thermal decomposition of di-tert-butyl peroxide (DTBP), a compound related to the tert-butyl group, has been studied extensively .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the tert-butyl group can vary widely. For example, the thermal decomposition of di-tert-butyl peroxide (DTBP) obeys the n-th-order reaction and the type of Arrhenius equation .Scientific Research Applications
Synthesis and Structural Characterization
- A study by Selvakumar et al. (2011) focused on the synthesis and structural characterization of pincer-type bicyclic diacyloxy- and diazaselenuranes, utilizing compounds including 5-tert-butyl-2-(phenylselanyl)-1,3-phenylene)dimethanol. This work provides insights into the structural aspects of such compounds through experimental and computational studies (Selvakumar et al., 2011).
Magnetic Properties and Complex Formation
- Research by Ito et al. (2022) discusses the formation of rare-earth metal ion chains bridged with 5-tert-butyl-1,3-phenylene bis(tert-butyl nitroxide), highlighting its application in magnetic hysteresis and single-chain magnet properties (Ito et al., 2022).
Photophysical Properties and Optoelectronic Applications
- The study by Hu et al. (2013) explores the photophysical properties and potential optoelectronic applications of tert-butyl-1,3-dimethylpyrene derivatives. This research offers insights into the properties of such compounds for applications in organic light-emitting devices (OLEDs) and fluorescent structure-property relationship investigations (Hu et al., 2013).
Polydentate Chiral Amino Alcohol Synthesis
- Jun (2011) conducted a study focusing on the synthesis of polydentate chiral amino alcohol from L-Phenyl Glycine, using 5-tert-butyl-2-(dimethylamino)benzaldehyde. This research contributes to the field of chiral compound synthesis and characterization (Jun, 2011).
Catalytic Applications
- M. M. Javadi et al. (2015) investigated the use of bis(oxazoline) ligand, derived from dicyanobenzene, in catalyzing the epoxidation of alkenes and oxidation of sulfides. This study provides valuable data on the use of such catalysts in different reaction conditions and the efficiency of the process (Javadi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-tert-butyl-5-(hydroxymethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)11-5-9(7-13)4-10(6-11)8-14/h4-6,13-14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKRMXRNBHSPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

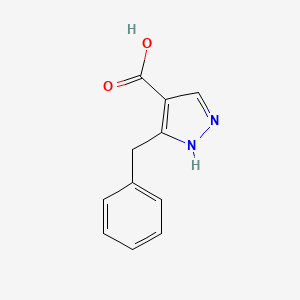
![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990932.png)
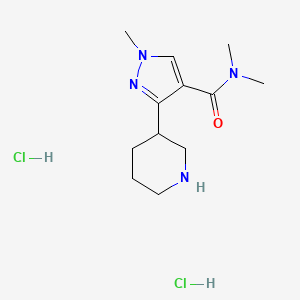

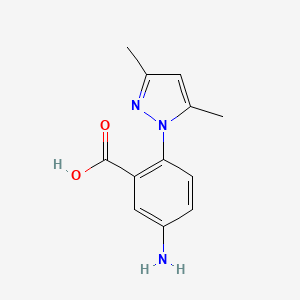
![Ethyl 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2990937.png)
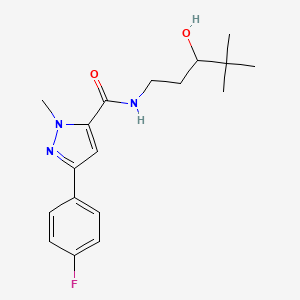
![N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide](/img/structure/B2990941.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2990944.png)
![5-({4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2990945.png)
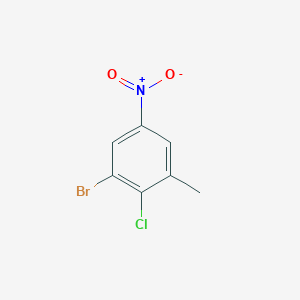
![4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile](/img/structure/B2990949.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2990950.png)
